![molecular formula C14H18ClNO4S B12679607 Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate CAS No. 135812-45-2](/img/structure/B12679607.png)

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

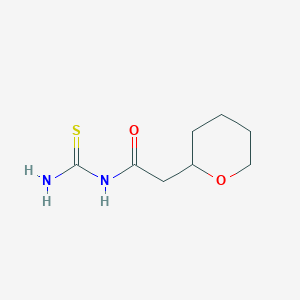

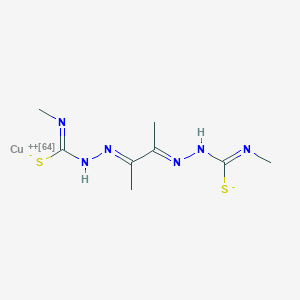

Le 2-Chloro-5-{[(2-méthoxyéthoxy)thioxométhyl]amino}benzoate de méthyléthyle est un composé organique synthétique reconnu pour ses propriétés antivirales potentielles. Il appartient à la classe des esters d'acide benzoïque et a été étudié pour son activité contre diverses infections virales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Chloro-5-{[(2-méthoxyéthoxy)thioxométhyl]amino}benzoate de méthyléthyle implique plusieurs étapes. Une méthode courante comprend la réaction de l'acide 2-chloro-5-nitrobenzoïque avec de l'alcool méthyléthylique en présence d'un catalyseur pour former l'ester. Ceci est suivi par la réduction du groupe nitro en un groupe amino, et la réaction subséquente avec du chlorure de 2-méthoxyéthoxythioxométhyle pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de ce composé implique généralement des réactions par lots à grande échelle dans des conditions contrôlées. Le processus comprend l'utilisation de réactifs et de solvants de haute pureté, et les réactions sont effectuées dans des réacteurs en acier inoxydable pour garantir la qualité et la constance du produit .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Chloro-5-{[(2-méthoxyéthoxy)thioxométhyl]amino}benzoate de méthyléthyle subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction: Les réactions de réduction peuvent convertir le groupe thioxométhyle en un groupe thiol.

Substitution: L'atome de chlore dans le cycle benzénique peut être substitué par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Des nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont couramment utilisés.

Principaux produits formés

Oxydation: Sulfoxydes et sulfones.

Réduction: Dérivés thiols.

Substitution: Divers benzoates substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le 2-Chloro-5-{[(2-méthoxyéthoxy)thioxométhyl]amino}benzoate de méthyléthyle a été largement étudié pour ses propriétés antivirales. Il a montré une activité contre le virus de l'hépatite B (VHB) et le virus de l'herpès simplex (VHS). De plus, il est exploré pour son utilisation potentielle en thérapie contre le cancer en raison de sa capacité à inhiber certaines enzymes impliquées dans la croissance tumorale .

Mécanisme d'action

Le composé exerce ses effets antiviraux en inhibant la réplication de l'ADN viral. Il cible les polymérases virales et empêche l'élongation de la chaîne d'ADN viral. En thérapie contre le cancer, il inhibe des enzymes spécifiques qui sont cruciales pour la prolifération des cellules tumorales, ralentissant ainsi ou stoppant la croissance tumorale .

Applications De Recherche Scientifique

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate has been extensively studied for its antiviral properties. It has shown activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). Additionally, it is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth .

Mécanisme D'action

The compound exerts its antiviral effects by inhibiting viral DNA replication. It targets viral polymerases and prevents the elongation of the viral DNA chain. In cancer therapy, it inhibits specific enzymes that are crucial for tumor cell proliferation, thereby slowing down or stopping tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Chloro-5-{[(2-méthoxyéthoxy)carbonothioyl]amino}benzoate de méthyléthyle

- 2-Chloro-5-{[(2-méthoxyphényl)carbonothioyl]amino}benzoate de méthyléthyle

Unicité

Le 2-Chloro-5-{[(2-méthoxyéthoxy)thioxométhyl]amino}benzoate de méthyléthyle est unique en raison de son groupe thioxométhyle spécifique, qui lui confère des propriétés chimiques et des activités biologiques distinctes. Ce groupe améliore ses activités antivirales et anticancéreuses par rapport à d'autres composés similaires .

Propriétés

Numéro CAS |

135812-45-2 |

|---|---|

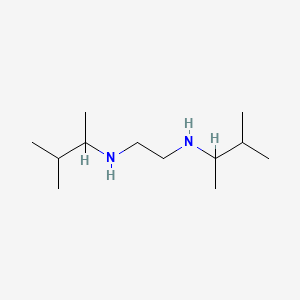

Formule moléculaire |

C14H18ClNO4S |

Poids moléculaire |

331.8 g/mol |

Nom IUPAC |

propan-2-yl 2-chloro-5-(2-methoxyethoxycarbothioylamino)benzoate |

InChI |

InChI=1S/C14H18ClNO4S/c1-9(2)20-13(17)11-8-10(4-5-12(11)15)16-14(21)19-7-6-18-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,21) |

Clé InChI |

OMLBBEHUEGGNPL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCCOC)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.